molecular formula C11H22O2 B14709215 Cyclohexane, (diethoxymethyl)- CAS No. 14315-64-1

Cyclohexane, (diethoxymethyl)-

Katalognummer: B14709215
CAS-Nummer: 14315-64-1
Molekulargewicht: 186.29 g/mol
InChI-Schlüssel: AQWRIVDSJKJUER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexane, (diethoxymethyl)- is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring with a diethoxymethyl group attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclohexane, (diethoxymethyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexane with diethoxymethane in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the diethoxymethyl group on the cyclohexane ring.

Industrial Production Methods

In an industrial setting, the production of cyclohexane, (diethoxymethyl)- often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexane, (diethoxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone and cyclohexanol.

    Reduction: Reduction reactions can convert the compound into cyclohexane derivatives with different functional groups.

    Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products

The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclohexane, (diethoxymethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of cyclohexane, (diethoxymethyl)- involves its interaction with specific molecular targets. The diethoxymethyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexane: A simple cycloalkane with a six-membered ring.

    Cyclohexanol: A cyclohexane derivative with a hydroxyl group.

    Cyclohexanone: A cyclohexane derivative with a ketone group.

Uniqueness

Cyclohexane, (diethoxymethyl)- is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other cyclohexane derivatives.

Eigenschaften

CAS-Nummer

14315-64-1

Molekularformel

C11H22O2

Molekulargewicht

186.29 g/mol

IUPAC-Name

diethoxymethylcyclohexane

InChI

InChI=1S/C11H22O2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h10-11H,3-9H2,1-2H3

InChI-Schlüssel

AQWRIVDSJKJUER-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C1CCCCC1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.